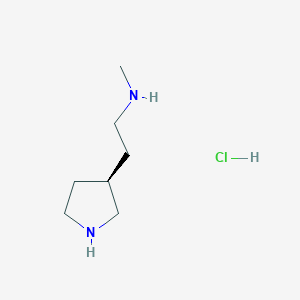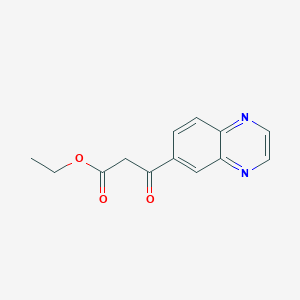![molecular formula C7H6O2 B13957423 Bicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 53735-22-1](/img/structure/B13957423.png)
Bicyclo[4.1.0]hept-3-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hept-3-ene-2,5-dione, also known as 3,7,7-trimethylthis compound, is a bicyclic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring, with two ketone groups at the 2 and 5 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hept-3-ene-2,5-dione can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired bicyclic compound . Another approach includes the debromosilylation of 1-bromo-6-trimethylsilylthis compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Applications De Recherche Scientifique
Bicyclo[4.1.0]hept-3-ene-2,5-dione has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]hept-3-ene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ketone groups at the 2 and 5 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Bicyclo[4.1.0]hept-3-ene-2,5-dione can be compared with other similar compounds, such as:
3-Carene: Another bicyclic compound with a similar structure but lacking the ketone groups.
Bicyclo[2.2.1]hept-2-ene: A related bicyclic compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
53735-22-1 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C7H6O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2,4-5H,3H2 |
Clé InChI |
VSNVBIMNUPEZSR-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



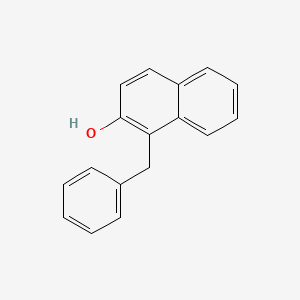

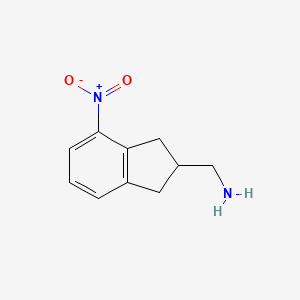

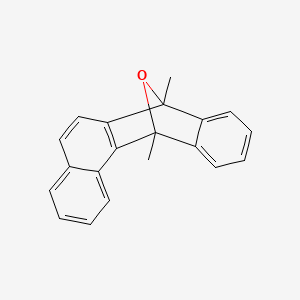
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)



